molecular formula C8H9BrN2 B1609118 4-Bromo-2-methylbenzimidamide CAS No. 856166-20-6

4-Bromo-2-methylbenzimidamide

Cat. No. B1609118
CAS RN: 856166-20-6
M. Wt: 213.07 g/mol
InChI Key: JFGVXLZCQYPKSF-UHFFFAOYSA-N
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Description

4-Bromo-2-methylbenzimidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white to off-white crystalline powder that is soluble in organic solvents. This compound is also known as N-(4-bromo-2-methylphenyl) benzimidamide and has the chemical formula C14H12BrN3.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methylbenzimidamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been shown to inhibit the replication of certain viruses by interfering with their ability to replicate their genetic material.
Biochemical and Physiological Effects:
Studies have shown that 4-Bromo-2-methylbenzimidamide has a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapies. This compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, it has been found to have antiviral activity against a range of viruses, including herpes simplex virus and human immunodeficiency virus.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Bromo-2-methylbenzimidamide in lab experiments is its ability to selectively target cancer cells and viruses, while leaving healthy cells unharmed. This makes it a potentially useful compound for developing new cancer therapies and antiviral agents. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 4-Bromo-2-methylbenzimidamide. One area of interest is the development of new cancer therapies based on this compound. Researchers are also exploring the use of this compound as an antiviral agent, with a focus on developing treatments for viral infections such as hepatitis C and influenza. Additionally, there is interest in studying the potential use of this compound in other fields, such as materials science and catalysis.
Conclusion:
In conclusion, 4-Bromo-2-methylbenzimidamide is a compound that has shown promise in various scientific fields. Its potential applications in cancer therapy and antiviral treatments make it an area of active research. While there are still limitations to working with this compound, ongoing research is likely to reveal new insights into its mechanisms of action and potential uses.

Scientific Research Applications

4-Bromo-2-methylbenzimidamide has been extensively studied for its potential applications in various scientific fields. It has been found to have anticancer properties and has been used in the development of new cancer therapies. This compound has also been studied for its potential use as an antiviral agent, with promising results.

properties

IUPAC Name

4-bromo-2-methylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGVXLZCQYPKSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404825
Record name 4-Bromo-2-methylbenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methylbenzimidamide

CAS RN

856166-20-6
Record name 4-Bromo-2-methylbenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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